N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLOFZRCJRQALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with a benzodioxole derivative. One common method is the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction is typically conducted in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the aniline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the development of new compounds with tailored properties.
Biology
- Bioactive Compound : N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is investigated for its bioactive potential in various biological assays. Its interaction with biological targets is being explored to understand its effects on cellular processes.
Medicine
- Therapeutic Properties : Research indicates potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. The compound's modulation of nitric oxide synthase (iNOS) suggests it may influence tumor microenvironments and inflammatory responses.
Industry
- Material Development : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure can enhance the performance characteristics of these materials.
Case Studies and Findings
Recent studies have highlighted the following applications:
Anticancer Activity
Research has shown that compounds targeting iNOS may possess anticancer properties. For example, studies indicate that inhibiting iNOS can reduce tumor growth in xenograft models, suggesting that this compound may be effective in cancer treatment strategies.
Anti-inflammatory Effects
The modulation of NO production by this compound suggests potential anti-inflammatory effects. In animal models, compounds that inhibit iNOS have demonstrated reduced inflammation markers and improved tissue healing, indicating therapeutic promise for inflammatory conditions.
Neuroprotective Properties
Given NO's role in neurotransmission, ongoing research investigates the neuroprotective effects of iNOS inhibitors like this compound. Preliminary findings suggest that these compounds may help protect against neurodegenerative diseases by maintaining NO homeostasis.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Investigated as a bioactive compound |
| Medicine | Potential anticancer and anti-inflammatory properties |
| Industry | Development of specialized materials |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Motifs and Functional Group Analysis
The compound’s closest analogs include α2C-adrenergic receptor (α2C-AR) agonists such as Compound A ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea]) and Compound B , which share aromatic heterocycles and amine-linked substituents . Key differences include:
- Benzodioxole vs.
- Fluoroaniline vs. Urea/Imidazole Groups : The 4-fluoroaniline substituent introduces electronegativity, whereas Compounds A/B feature urea and imidazole moieties, which are more polar and capable of forming hydrogen bonds.
2.2. Pharmacological and Physicochemical Properties
- Metabolic Stability : The fluorine atom in the target compound could reduce oxidative metabolism, extending half-life relative to Compounds A/B, which contain metabolically vulnerable imidazole and urea groups.
2.3. Conformational Analysis
The benzodioxole ring’s puckering (quantified via Cremer-Pople coordinates ) likely differs from the benzoxazine ring due to oxygen placement and ring strain. For example, benzodioxole adopts a near-planar conformation, whereas benzoxazine may exhibit slight puckering, affecting molecular stacking in crystal structures or receptor binding .
Research Findings and Implications
- Selectivity : While Compounds A/B show α2C-AR selectivity, the target compound’s benzodioxole-fluoroaniline structure may favor interactions with serotonin or dopamine receptors, common targets for benzodioxole-containing psychoactive agents (e.g., MDMA analogs).
- Synthetic Feasibility : The absence of complex heterocycles (e.g., imidazole in Compound A) could simplify synthesis compared to Compounds A/B, which require multi-step urea/imidazole incorporation.
Biological Activity
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is a compound that has garnered attention due to its potential biological activities, particularly its interaction with nitric oxide synthase (iNOS). This article explores the biological activity of this compound, detailing its mechanism of action, biochemical pathways, and relevant research findings.
Target Enzyme
The primary target of this compound is inducible nitric oxide synthase (iNOS) . This enzyme is crucial for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and immune response modulation.
Mode of Action
The interaction with iNOS can alter the production of nitric oxide, leading to significant changes in signaling pathways that depend on NO. This modulation can affect various physiological processes, including:
- Vasodilation : NO is a potent vasodilator, and changes in its levels can influence blood flow and pressure.
- Immune Response : NO plays a role in the immune system by regulating the activity of immune cells.
- Neurotransmission : As a neurotransmitter, NO is involved in synaptic plasticity and memory formation.
Biochemical Pathways
The compound's interaction with iNOS affects the nitric oxide synthesis pathway. Nitric oxide's role in various biochemical pathways can lead to downstream effects on cellular functions. The following table summarizes key biochemical pathways influenced by NO:
| Pathway | Function |
|---|---|
| Vasodilation | Regulates blood flow and pressure |
| Immune Response | Modulates activity of macrophages and other cells |
| Neurotransmission | Influences synaptic plasticity |
Research Applications
This compound has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex organic molecules.
- Biology : Investigated for its potential as a bioactive compound in various biological assays.
- Medicine : Explored for therapeutic properties, including anticancer and anti-inflammatory activities .
- Industry : Utilized in developing new materials with specific properties.
Case Studies and Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that compounds targeting iNOS may have anticancer properties due to their ability to modulate tumor microenvironments. For instance, studies have shown that inhibiting iNOS can reduce tumor growth in xenograft models.
- Anti-inflammatory Effects : The modulation of NO production by this compound suggests potential anti-inflammatory effects. In animal models, compounds that inhibit iNOS have demonstrated reduced inflammation markers and improved tissue healing .
- Neuroprotective Properties : Given NO's role in neurotransmission, there is ongoing research into the neuroprotective effects of iNOS inhibitors. Preliminary findings suggest that these compounds may help protect against neurodegenerative diseases by maintaining NO homeostasis.
Q & A
Q. What are the standard synthetic routes for preparing N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline?
The compound is typically synthesized via a condensation reaction between a benzodioxole-containing aldehyde (e.g., 2H-1,3-benzodioxole-5-carbaldehyde) and 4-fluoroaniline. A common method involves refluxing equimolar amounts of the aldehyde and amine in ethanol as a solvent, followed by stirring for several hours to ensure complete imine formation. Crystallization via slow evaporation yields pure product, as demonstrated in analogous Schiff base syntheses . Purification may involve recrystallization or column chromatography, depending on byproduct complexity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR : Confirms imine (C=N) stretching vibrations (~1625–1676 cm⁻¹) and aromatic C-F bonds (~1446–1523 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic proton environments and methylene bridges; ¹⁹F NMR detects fluorine substituents .
- X-ray crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding). Programs like SHELXL and ORTEP-III are used for refinement and visualization .
Q. Why are the benzodioxole and fluoroaniline moieties structurally significant?
The benzodioxole group enhances electron density and steric bulk, influencing reactivity and crystal packing. The 4-fluoroaniline moiety introduces electronic effects (e.g., inductive withdrawal) that modulate solubility and intermolecular interactions. Comparative studies on fluoroaniline isomers highlight how fluorine positioning affects molecular polarity and supramolecular arrangements .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular conformation?
High-resolution X-ray diffraction identifies non-planar puckering in the benzodioxole ring and torsional angles in the methylene bridge. Software like SHELXL refines thermal parameters and validates against overfitting risks. Discrepancies between experimental and idealized geometries (e.g., bond length deviations >0.01 Å) prompt re-examination of synthesis conditions or computational models .
Q. What computational methods align with experimental data for electronic structure analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. Discrepancies >5% between computed and observed IR/NMR data may indicate solvent effects or crystal packing forces not modeled in simulations .
Q. How do structural variations in fluoroaniline derivatives impact physicochemical properties?
Comparative studies using X-ray crystallography and Hirshfeld surface analysis reveal that ortho-fluorine substituents increase steric hindrance, reducing solubility, whereas para-fluorine enhances dipole moments. For this compound, the para-fluoro group stabilizes π-π stacking interactions in the solid state .
Q. What experimental precautions are required for handling fluoroaniline intermediates?
Fluorinated amines are hygroscopic and may degrade under prolonged light exposure. Use anhydrous solvents and inert atmospheres during synthesis. Safety protocols for aromatic amines (e.g., gloves, fume hoods) apply, as unreacted 4-fluoroaniline is toxic and requires neutralization before disposal .
Q. Can this compound serve as a precursor for enzyme inhibitors?
Analogous benzodioxole derivatives exhibit activity against 5-lipoxygenase and prostaglandin synthases. Structure-activity relationship (SAR) studies suggest that the methylene bridge and fluorine substitution modulate binding affinity to hydrophobic enzyme pockets. In vitro assays (e.g., IC₅₀ determination) are recommended to validate inhibitory potential .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
